3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
“Curcumin analog” , belongs to the class of pyrazole derivatives. Its chemical structure features a pyrrolopyrazole core with various functional groups attached. Curcumin analogs have gained attention due to their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While there isn’t a large-scale industrial production of this specific compound, it can be synthesized in the laboratory using the methods mentioned above.
Chemical Reactions Analysis
Reactions::
Hydrazine hydrate: Used for cyclization.
Acid catalysts: Facilitate the initial condensation reaction.
- The main product is the titled compound itself.
Scientific Research Applications
Mechanism of Action
- The compound’s mechanism of action involves:
Antioxidant activity: Scavenging free radicals.
Anti-inflammatory effects: Modulating inflammatory pathways.
Potential anticancer properties: Targeting cancer cell proliferation and survival pathways.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C24H20N4O3 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-4-(3-methoxyphenyl)-5-(pyridin-4-ylmethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C24H20N4O3/c1-31-17-6-4-5-16(13-17)23-20-21(18-7-2-3-8-19(18)29)26-27-22(20)24(30)28(23)14-15-9-11-25-12-10-15/h2-13,23,29H,14H2,1H3,(H,26,27) |
InChI Key |
IWEKTKLRAVNGRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC=NC=C4)NN=C3C5=CC=CC=C5O |
Origin of Product |
United States |
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